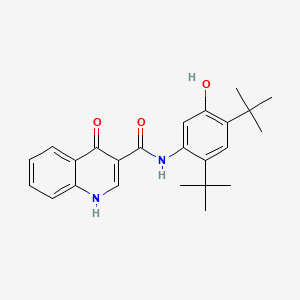
依伐卡托
描述
Ivacaftor, also known as Kalydeco or VX-770, is a medication used to treat cystic fibrosis in people with certain mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene . It was developed by Vertex Pharmaceuticals in conjunction with the Cystic Fibrosis Foundation .
Synthesis Analysis
The organic synthesis of Ivacaftor has been explored in several studies . A continuous flow ozonolysis method combined with a multi-step flow sequence has been developed for the synthesis of the drug .Molecular Structure Analysis
The molecular structure of Ivacaftor has been analyzed using computational methods . The 3D model of Ivacaftor can be found in the RCSB Protein Data Bank .Chemical Reactions Analysis
Ivacaftor is a CFTR potentiator, and works by moving more chloride into the cells of your body . A rapid RP-HPLC method was developed and validated for the determination of Ivacaftor in human plasma .Physical And Chemical Properties Analysis
Ivacaftor has a molecular formula of C24H28N2O3 and a molar mass of 392.499 g/mol . Its physical and chemical properties have been analyzed in several studies .科学研究应用
CFTR Modulator
Ivacaftor is a small-molecule CFTR modulator . It was the first medication to treat the underlying cause of Cystic Fibrosis (CF), a rare, progressive, multi-organ genetic disease . The CFTR protein is an anion channel expressed at the apical plasma membrane of epithelial cells .
Organic Synthesis
The organic synthesis of Ivacaftor has been explored in research . Ivacaftor possesses a molecular structure characterized by the presence of an N - (2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydro-quinoline-3-carboxamide moiety . The quinolone scaffold within its composition is a crucial pharmacophore, significantly influencing drug discovery .
Combination Therapy
Ivacaftor is used in combination with other drugs like tezacaftor and elexacaftor, forming the most effective modulator therapy for the majority of people with CF .
Improvement in Lung Function
Real-world observational studies have shown that Ivacaftor treatment consistently improves lung function . Benefits are evident as early as 1 month following Ivacaftor initiation and are sustained over long-term follow-up .
Nutritional Improvement
Ivacaftor treatment has been associated with improvements in nutritional parameters . This is an important aspect as CF often affects the digestive system, impacting nutrition .
Reduction in Pulmonary Exacerbations
Studies have reported decreases in pulmonary exacerbations up to 66 months following Ivacaftor initiation . This is significant as the progressive loss of lung function is the major cause of morbidity and mortality in people with CF .
Decrease in Healthcare Resource Utilization
Ivacaftor treatment has been associated with decreased healthcare resource utilization . This is a significant benefit, considering the high costs often associated with managing CF .
Safety Profile
The safety profile of Ivacaftor observed in real-world studies is consistent with the well-established safety profile based on clinical trial data .
作用机制
Target of Action
Ivacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator . The CFTR protein is an ion channel involved in the transport of chloride and sodium ions across cell membranes . It is active in epithelial cells of organs such as the lungs, pancreas, liver, digestive system, and reproductive tract .
Mode of Action
Ivacaftor acts by increasing the open probability of the CFTR channel , thus enhancing the transport of chloride ions across epithelial membranes . This is achieved by binding to the channels directly to induce a non-conventional mode of gating .
Biochemical Pathways
The primary biochemical pathway affected by Ivacaftor is the chloride ion transport across cell membranes . By potentiating the CFTR protein, Ivacaftor enhances chloride ion transport, which in turn influences the fluidity of mucus in various organs. This can alleviate some of the symptoms of cystic fibrosis, such as the production of thick, sticky mucus that clogs the ducts of organs where it is produced .
Pharmacokinetics
Ivacaftor is highly lipophilic and exhibits a strong positive food effect . After oral administration, Ivacaftor is mainly eliminated in the feces after metabolic conversion, and this elimination represents 87.8% of the dose . The mean oral bioavailability of Ivacaftor was found to be between 16.2% and 18.4% . The relative contribution of lymphatic transport to the overall bioavailability was between 4.35% and 5.91% .
Result of Action
The primary result of Ivacaftor’s action is the improvement of CF symptoms and underlying disease pathology . By enhancing the function of the CFTR protein, Ivacaftor helps to normalize fluid and ion transport across cell membranes, reducing the production of thick mucus and alleviating associated complications such as infections, lung damage, pancreatic insufficiency, and malnutrition .
Action Environment
The enzymatic activity of cytochromes P450 3A, which metabolizes Ivacaftor, is influenced by environmental factors . Furthermore, the airway mycobiota, which can be affected by Ivacaftor treatment, has been shown to fluctuate over time, conditioned by the inhalation of environmental conidia . Therefore, environmental factors can influence the action, efficacy, and stability of Ivacaftor .
安全和危害
属性
IUPAC Name |
N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURKAOJPTOLRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236281 | |
| Record name | Ivacaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ivacaftor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
low (<0.05 µg/mL), 2.00e-03 g/L | |
| Record name | Ivacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ivacaftor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
A wide variety of CFTR mutations correlate to the Cystic Fibrosis phenotype and are associated with differing levels of disease severity. The most common mutation, affecting approximately 70% of patients with CF worldwide, is known as F508del-CFTR or delta-F508 (ΔF508), in which a deletion in the amino acid phenylalanine at position 508 results in impaired production of the CFTR protein, thereby causing a significant reduction in the amount of ion transporter present on cell membranes. Ivacaftor as monotherapy has failed to show a benefit for patients with delta-F508 mutations, most likely due to an insufficient amount of protein available at the cell membrane for interaction and potentiation by the drug. The next most common mutation, G551D, affecting 4-5% of CF patients worldwide is characterized as a missense mutation, whereby there is sufficient amount of protein at the cell surface, but opening and closing mechanisms of the channel are altered. Ivacaftor is indicated for the management of CF in patients with this second type of mutation, as it binds to and potentiates the channel opening ability of CFTR proteins on the cell membrane. Ivacaftor exerts its effect by acting as a potentiator of the CFTR protein, an ion channel involved in the transport of chloride and sodium ions across cell membranes of the lungs, pancreas, and other organs. Alterations in the CFTR gene result in altered production, misfolding, or function of the protein and consequently abnormal fluid and ion transport across cell membranes. Ivacaftor improves CF symptoms and underlying disease pathology by potentiating the channel open probability (or gating) of CFTR protein in patients with impaired CFTR gating mechanisms. The overall level of ivacaftor-mediated CFTR chloride transport is dependent on the amount of CFTR protein at the cell surface and how responsive a particular mutant CFTR protein is to ivacaftor potentiation. | |
| Record name | Ivacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ivacaftor | |
CAS RN |
873054-44-5 | |
| Record name | Ivacaftor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873054-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ivacaftor [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873054445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ivacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ivacaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IVACAFTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y740ILL1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ivacaftor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212-215 | |
| Record name | Ivacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



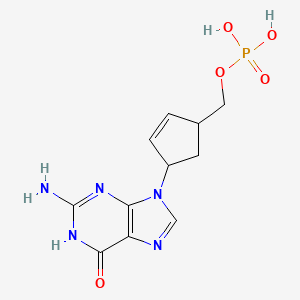
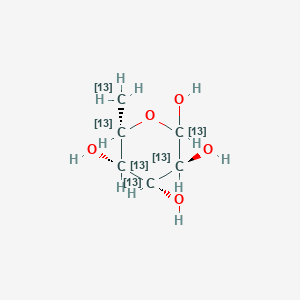
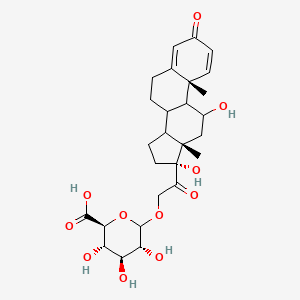


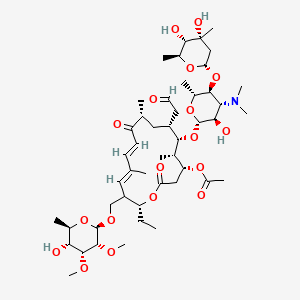
![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)
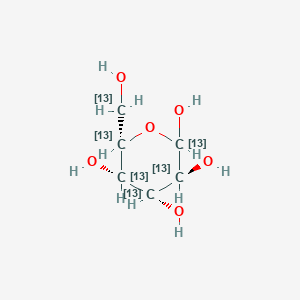
![N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline](/img/structure/B1146327.png)
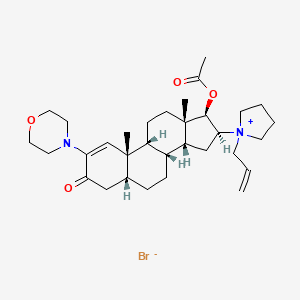


![(4S,5R)-2,2-Dimethyl-4-[4-(phenylmethoxy)phenyl]-3,5-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) Ester](/img/structure/B1146337.png)